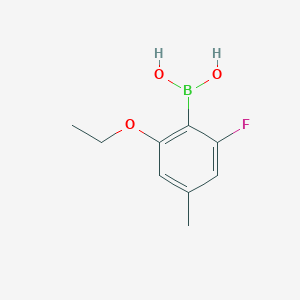

2-Ethoxy-6-fluoro-4-methylphenylboronic acid

Description

2-Ethoxy-6-fluoro-4-methylphenylboronic acid (CAS 2121513-45-7) is an organoboron compound with the molecular formula C₉H₁₂BFO₃ and a molecular weight of 197.99 g/mol. It is characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a fluorine atom (-F) at the 6-position, and a methyl group (-CH₃) at the 4-position, with a boronic acid (-B(OH)₂) functional group . This compound is typically supplied at 95% purity and requires storage at 2–8°C to maintain stability .

Its hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation (P261) and using protective equipment (P305+P351+P338) . While it has applications in Suzuki-Miyaura cross-coupling reactions—a cornerstone in pharmaceutical and materials synthesis—its commercial availability has been discontinued by suppliers like CymitQuimica, impacting accessibility for research .

Properties

IUPAC Name |

(2-ethoxy-6-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(11)9(8)10(12)13/h4-5,12-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQAQMWBJWTQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224216 | |

| Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-45-7 | |

| Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-fluoro-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The ethoxy, fluoro, and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-ethoxy-6-fluoro-4-methylphenol.

Reduction: Formation of 2-ethoxy-6-fluoro-4-methylborane.

Substitution: Formation of various substituted phenylboronic acids depending on the reagents used.

Scientific Research Applications

2-Ethoxy-6-fluoro-4-methylphenylboronic acid has several scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Phenylboronic Acids

Electron-Donating vs. Electron-Withdrawing Groups

Steric and Steric-Electronic Tuning

- Compounds like 2,6-Difluoro-4-methoxyphenylboronic acid (406482-20-0) lack alkyl groups, favoring faster reactions but reduced steric control .

Biological Activity

2-Ethoxy-6-fluoro-4-methylphenylboronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anticancer and antimicrobial properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The general synthetic route includes:

-

Preparation of the Boronic Acid :

- Starting materials are reacted with boron trioxide or boronic esters.

- The reaction is often facilitated by heat and a suitable solvent, such as ethanol or THF (tetrahydrofuran).

-

Purification :

- The product is purified through recrystallization or chromatography to yield a high-purity compound suitable for biological testing.

Anticancer Activity

Research has indicated that boronic acids, including 2-Ethoxy-6-fluoro-4-methylphenylboronic acid, exhibit significant cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of similar boronic compounds showed a marked reduction in cell viability in prostate cancer cells when treated with concentrations ranging from 0.5 to 5 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 75 |

| 1 | 60 |

| 2 | 45 |

| 5 | 33 |

This indicates that higher concentrations lead to increased cytotoxicity, while healthy cells maintain higher viability percentages compared to cancer cells.

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial efficacy. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, compounds similar to 2-Ethoxy-6-fluoro-4-methylphenylboronic acid demonstrated inhibition zones ranging from 7 to 13 mm . This suggests a promising potential for use as antimicrobial agents.

The mechanisms through which 2-Ethoxy-6-fluoro-4-methylphenylboronic acid exerts its biological effects include:

-

Inhibition of Proteases :

- Boronic acids are known to inhibit cysteine proteases by forming covalent bonds with the active site cysteine residue, thus blocking substrate access.

-

Induction of Apoptosis :

- The compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation, leading to cellular stress and eventual cell death.

-

Antimicrobial Action :

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several studies have focused on the biological activity of boronic acids:

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of various boronic compounds, demonstrating significant efficacy against prostate cancer cells while sparing healthy fibroblast cells .

- Another investigation into the interaction between boronic acids and sugars revealed that structural modifications can enhance binding affinity and biological activity, suggesting avenues for further research into optimizing these compounds for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.